21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate
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Overview
Description
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties . It is used in the research of various inflammatory and autoimmune diseases . The compound has a molecular formula of C23H28O4 and a molecular weight of 368.466 g/mol .
Preparation Methods
The synthesis of 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate involves several steps. One efficient method includes the following steps :
Dehydration of 9α-Hydroxyandrostenedione: This step forms a C9–C11 double bond.
Construction of the Pregnane Side Chain: Using a cyanohydrin version developed previously.
Addition of a Dihydroxyacetone Motif: Sequential iodination and acetoxylation to construct the corticosteroid structure.
Introduction of the Ring A C1–C2 Double Bond: Using an original culture of Pimelobacter simplex VKPM Ac-1632.
Introduction of the Ring D 16,17-Double Bond: Dehydration of the 17α-OH to produce the tetraene structure.
Chemical Reactions Analysis
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including :
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
The major products formed from these reactions include various fluorinated corticosteroids, such as betamethasone, sinaflan, and triamcinolone .
Scientific Research Applications
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties . Its applications include:
Chemistry: Used as an intermediate in the synthesis of highly active fluorinated corticosteroids.
Biology: Studied for its effects on inflammatory pathways and immune response modulation.
Medicine: Research on its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of corticosteroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression . This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is unique due to its specific structural modifications that enhance its anti-inflammatory and immunosuppressive properties . Similar compounds include :
Betamethasone: A fluorinated corticosteroid with potent anti-inflammatory effects.
Sinaflan: Another fluorinated corticosteroid used in the treatment of inflammatory conditions.
Triamcinolone: A corticosteroid with similar applications but different structural features.
These compounds share similar mechanisms of action but differ in their specific structural modifications and potency .
Properties
CAS No. |
23460-76-6 |
---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7,9,12,17-18H,4-6,8,10-11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 |
InChI Key |
ZBULDJKFUGQBQC-PTRHGPIFSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
Origin of Product |
United States |
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